molecular formula C13H11ClN4 B2466412 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 85841-03-8

6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2466412
CAS RN: 85841-03-8
M. Wt: 258.71
InChI Key: NEIKKBPEIRPKQY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present on the molecule. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines depend on their specific structure and substituents. For instance, the degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Scientific Research Applications

Application in Medicinal Chemistry

  • Pyrazolo[1,5-a]pyrimidine derivatives are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by introducing new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
  • The methods of synthesis involve cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones .

Application in Antibacterial and Antibiofilm Activities

  • Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and assessed for their preliminary antibacterial and antibiofilm activities . They were initially screened for their antibacterial activity against six clinically isolated multidrug resistance by agar well-diffusion and broth microdilution methods .
  • The derivatives showed significant antibacterial activity with a bactericidal effect . They also showed strong biofilm-forming activity at their MICs by >60% .
  • Furthermore, these compounds showed strong inhibitory action against human carbonic anhydrase (hCA-I and hCA-II) isoforms .

Application in Antihypertensive Agents

  • Pyrimidine derivatives have been studied for their potential as antihypertensive agents . Hypertension is a serious health disease and overactivation of the Renin-angiotensin system is a main cause . Pyrimidine derivatives are being explored for their potential to address this issue .

Application in Antifungal Activities

  • Some pyrimidine derivatives have shown promising antifungal activities . For example, the compound methyl 5-(4-chlorophenyl)-7-methyl-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate showed better antibacterial and antifungal activities when compared with ciprofloxacin .

Application in Anticancer Therapies

  • Pyrimidine derivatives are being explored for their potential use in anticancer therapies . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

Application in Anti-Inflammatory Treatments

  • Pyrimidine derivatives have shown potential in several biological activities, including anti-inflammatory activity . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives .

Application in Antiviral Therapies

  • Pyrimidine derivatives have shown potential in the development of antiviral therapies . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

Application in Antidepressant Treatments

  • Some pyrimidine derivatives have shown potential as antidepressants . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives .

Application in Anti-Arthritis Treatments

  • Pyrimidine derivatives have shown potential in the treatment of arthritis . For example, the compound Dilmapimod has potential activity against rheumatoid arthritis .

Application in Antidiabetic Treatments

  • Pyrimidine derivatives have shown potential in the treatment of diabetes . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives .

Application in Antipsychotic Treatments

  • Some pyrimidine derivatives have shown potential as antipsychotics . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives .

Application in Antitubercular Treatments

  • Pyrimidine derivatives have shown potential in the treatment of tuberculosis . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives .

properties

IUPAC Name

6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-8-5-12-16-7-11(13(15)18(12)17-8)9-3-2-4-10(14)6-9/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIKKBPEIRPKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

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